Nabumetone-d3

Vue d'ensemble

Description

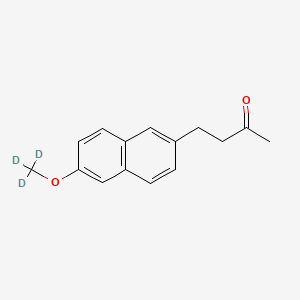

Nabumetone-d3 (C₁₅H₁₃D₃O₃) is a deuterium-labeled analog of nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) classified as a non-acidic prodrug. Nabumetone itself is metabolized in vivo to 6-methoxy-2-naphthylacetic acid (6MNA), the active metabolite responsible for inhibiting cyclooxygenase-2 (COX-2) and prostaglandin synthesis . The deuterium substitution at the methoxy group (-O-CD₃) in this compound is designed to alter pharmacokinetic properties, such as metabolic stability and half-life, while retaining pharmacological activity. This compound is primarily used in research as an internal standard for mass spectrometry or to study metabolic pathways in preclinical models .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Nabumetone-d3 implique l’incorporation d’atomes de deutérium dans la molécule de Nabumetone. Cela peut être réalisé par diverses méthodes, notamment l’hydrogénation catalytique utilisant du gaz deutérium ou des réactifs deutérés. La voie de synthèse générale implique les étapes suivantes :

Matière de départ : La synthèse commence avec une molécule précurseur, généralement un dérivé du naphtalène.

Deuteration : Le précurseur subit une deuteration, où les atomes d’hydrogène sont remplacés par du deutérium. Cela peut être fait en utilisant du gaz deutérium (D2) en présence d’un catalyseur tel que le palladium sur carbone (Pd/C).

Fonctionnalisation : L’intermédiaire deutéré est ensuite fonctionnalisé pour introduire la partie butanone, ce qui conduit à la formation de this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Deuteration en vrac : De grandes quantités de précurseur sont soumises à une deuteration à l’aide de gaz deutérium et d’un catalyseur approprié.

Purification : Le produit deutéré est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour atteindre les niveaux de pureté souhaités.

Contrôle de la qualité : Le produit final subit un contrôle de la qualité rigoureux pour garantir la cohérence et la pureté, souvent à l’aide de techniques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse.

Analyse Des Réactions Chimiques

General Information

Nabumetone: Nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone) has the molecular formula C15H16O2 and a molecular weight of 228.2863 .

Nabumetone-d3: this compound is a version of Nabumetone where three hydrogen atoms have been replaced by deuterium . This isotopic modification is often used in pharmacological research to study the metabolism, pharmacokinetics, and other properties of the parent drug .

Metabolism of Nabumetone

Nabumetone is a prodrug that requires enzymatic conversion to its active form. The primary metabolic pathway involves the following steps :

- Reduction: Nabumetone is reduced to 3-hydroxy nabumetone by aldo-keto reductase-1C family enzymes and by corticosteroid 11-beta-dehydrogenase.

- Oxidation: 3-hydroxy nabumetone then undergoes oxidative cleavage, a reaction primarily mediated by CYP1A2, to form 6-MNA (6-methoxy-2-naphthylacetic acid), which is the active metabolite responsible for COX inhibition.

- O-demethylation: 6-MNA is further metabolized via O-demethylation by CYP2C9, resulting in 6-hydroxy-2-naphthylacetic acid (6-HNA).

- Conjugation: Both 6-MNA and 6-HNA undergo conjugation reactions to form glucuronide conjugates, some of which are further conjugated with glycine residues.

Chemical Reactions of this compound

Because this compound is a labeled analog of Nabumetone, its chemical reactions are expected to be similar, with minor differences due to the presence of deuterium. Deuterium can affect the rate of metabolism of a drug .

Key reactions involving this compound include:

- Reduction : Similar to Nabumetone, this compound can undergo reduction to form 3-hydroxy this compound.

- Oxidation : The CYP1A2 enzyme mediates the conversion of the reduced metabolite to 6-MNA.

- O-demethylation : Further metabolized by CYP2C9 to form other metabolites.

- Conjugation : Both 6-MNA and 6-HNA can form glucuronide conjugates .

Other reactions

- Synthesis : Nabumetone can be synthesized through various methods, including reacting 2-acetyl-5-bromo-6-methoxynaphthalene with an alkyl acetate .

- Hydrogenation : Nabumetone can also be obtained by catalytic hydrogenation of 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-4-one .

Pharmacokinetics

Nabumetone is well-absorbed in the GI tract, with approximately 35% converted to its active metabolite 6-MNA during first-pass metabolism . Food increases the rate of absorption. 6-MNA is highly bound to plasma proteins (over 99%), primarily albumin .

Applications De Recherche Scientifique

Pharmacological Profile

Nabumetone is a prodrug that is metabolized into its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which selectively inhibits cyclooxygenase-2 (COX-2). This selectivity is significant as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. The pharmacokinetic properties of nabumetone-d3 are essential for understanding its therapeutic applications.

Key Pharmacokinetic Parameters

| Parameter | Value (Nabumetone) | Value (this compound) |

|---|---|---|

| Tmax (hours) | 2-4 | TBD |

| Half-life (hours) | 22.5 - 29.8 | TBD |

| Bioavailability | ~35% | TBD |

| Volume of Distribution | 53 L | TBD |

Note: TBD indicates that specific data for this compound may not be available or requires further research.

Therapeutic Applications

This compound has been explored for its therapeutic applications in various conditions:

- Osteoarthritis and Rheumatoid Arthritis : Clinical studies have shown that nabumetone effectively reduces pain and inflammation in patients with these conditions, with a favorable safety profile compared to traditional NSAIDs .

- Ankylosing Spondylitis : Nabumetone has been evaluated for efficacy in managing symptoms associated with ankylosing spondylitis, demonstrating comparable effectiveness to other NSAIDs .

- Soft Tissue Injuries : The drug has also been studied for its role in treating acute soft tissue injuries, providing analgesic effects similar to other NSAIDs .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of nabumetone and its deuterated form:

- Study on Efficacy in Osteoarthritis : A double-blind, randomized controlled trial compared nabumetone to placebo in patients with osteoarthritis. Results indicated significant pain reduction and improved function in those receiving nabumetone, with fewer gastrointestinal side effects compared to traditional NSAIDs .

- Long-term Safety Study : A post-marketing surveillance study involving over 10,000 patients revealed that nabumetone had a low incidence of serious adverse effects, including gastrointestinal bleeding and liver injury, which are common concerns with NSAID use .

Mécanisme D'action

Nabumetone-d3, comme la Nabumetone, est un promédicament qui est métabolisé dans le foie en sa forme active, l’acide 6-méthoxy-2-naphtylacétique (6MNA). Le métabolite actif inhibe l’enzyme cyclooxygénase-2 (COX-2), qui est impliquée dans la synthèse des prostaglandines qui médiatisent l’inflammation et la douleur. En inhibant sélectivement la COX-2, this compound réduit l’inflammation et la douleur avec moins d’effets secondaires gastro-intestinaux que les AINS non sélectifs .

Comparaison Avec Des Composés Similaires

Structural and Pharmacokinetic Comparison

Key Compounds :

Nabumetone (Parent Compound) : Lacks deuterium, leading to faster hepatic metabolism via O-demethylation. Its half-life in humans is ~24 hours, with 6MNA achieving peak plasma concentrations in 3–6 hours .

Metamizole-d3 Sodium: A deuterated non-opioid analgesic and antipyretic. Unlike nabumetone-d3, it directly inhibits COX isoforms without requiring metabolic activation.

Metyrosine-13C9,15N,d7 : A multi-isotope-labeled tyrosine hydroxylase inhibitor with anti-inflammatory and anti-ulcer effects. Unlike this compound, it targets catecholamine synthesis rather than COX .

Mofezolac: A non-deuterated, selective COX-1 inhibitor with rapid absorption (Tmax = 1–2 hours). Its short half-life (2–3 hours) contrasts with this compound’s prolonged activity .

Table 1: Structural and Pharmacokinetic Properties

| Compound | Molecular Formula | Target | Metabolism Pathway | Half-Life (Hours) |

|---|---|---|---|---|

| This compound | C₁₅H₁₃D₃O₃ | COX-2 (via 6MNA) | Hepatic O-demethylation | ~24 (estimated) |

| Nabumetone | C₁₅H₁₆O₃ | COX-2 (via 6MNA) | Hepatic O-demethylation | 24 |

| Metamizole-d3 | C₁₃H₁₃D₃N₃NaO₄S | COX-1/COX-2 | Hydrolysis to active sulfonate | 2–4 |

| Mofezolac | C₁₅H₁₄N₂O₃ | COX-1 | Glucuronidation | 2–3 |

Chemical and Regulatory Considerations

- Purity and Synthesis : this compound is commercially available at 99 atom% deuterium purity, with synthesis involving deuterated methyl iodide (CD₃I) substitution . Impurities in nabumetone (e.g., 6-methoxynaphthalene derivatives) are tightly controlled per pharmacopeial standards, likely extending to its deuterated form .

- Regulatory Status : Unlike nabumetone (FDA-approved for osteoarthritis), this compound remains a research tool without therapeutic approval .

Activité Biologique

Nabumetone-d3 is a deuterated analog of nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for treating osteoarthritis and rheumatoid arthritis. This compound has garnered attention in pharmacological research due to its unique properties, including enhanced pharmacokinetics and metabolic stability. The following sections detail the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies.

This compound is characterized by its non-acidic nature and selective inhibition of cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory process. The compound is metabolized in the body to produce 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite responsible for its anti-inflammatory effects. The metabolic pathway includes:

- Reduction to 3-hydroxy nabumetone via aldo-keto reductase enzymes.

- Oxidative cleavage by cytochrome P450 enzymes (primarily CYP1A2) to form 6-MNA.

- O-demethylation by CYP2C9 leading to further metabolites such as 6-hydroxy-2-naphthylacetic acid (6-HNA).

This metabolic profile allows this compound to exert potent anti-inflammatory and analgesic effects while minimizing gastrointestinal side effects commonly associated with other NSAIDs due to its preferential COX-2 inhibition over COX-1 .

Therapeutic Applications

This compound has been evaluated for its efficacy in various clinical settings, particularly in managing pain and inflammation associated with arthritis. Key findings include:

- Rheumatoid Arthritis : In a comparative study, patients treated with Nabumetone exhibited significant improvements in pain relief and reduction of morning stiffness compared to those treated with naproxen .

- Osteoarthritis : Clinical trials indicate that this compound is effective in reducing symptoms of osteoarthritis, with a recommended dosage of 1 g once daily being well tolerated .

- Long-term Safety : Post-marketing surveillance has shown a low incidence of gastrointestinal complications, attributed to Nabumetone's unique chemical properties .

Comparative Studies

The following table summarizes key findings from studies comparing this compound with other NSAIDs:

Case Studies

Several case studies highlight the clinical applications and outcomes associated with this compound:

- Case Study on Efficacy : A double-blind study involving 298 patients revealed that those receiving Nabumetone showed significant improvement in the Ritchie articular index compared to those on naproxen after three months .

- Long-term Use : A cohort study followed 1,677 patients over two years, reporting a cumulative incidence of peptic ulcers at just 0.8%, demonstrating the safety profile of Nabumetone during prolonged therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Nabumetone-d3, and how is isotopic purity validated?

this compound is synthesized via deuterium incorporation at specific molecular positions using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Isotopic purity (>98%) is validated using nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and mass spectrometry (MS) to quantify isotopic enrichment . Analytical protocols must adhere to the metric system and report numerical precision consistent with instrumental capabilities (e.g., ±0.01% for MS) .

Q. What analytical techniques are essential for characterizing this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) is critical for quantifying this compound and its active metabolite, 6-MNA-d3, in biological matrices. Method validation should include specificity tests against non-deuterated analogs and stability assessments under varying storage conditions. Calibration curves must cover physiologically relevant concentrations (e.g., 1–1000 ng/mL) with R² >0.99 .

Q. How do researchers ensure the selectivity of this compound as a COX-2 inhibitor in in vitro assays?

Competitive binding assays using recombinant COX-1 and COX-2 isoforms are conducted, with inhibition constants (IC₅₀) calculated via nonlinear regression. Selectivity ratios (COX-2/COX-1 IC₅₀) should exceed 10:1 to confirm specificity. Positive controls (e.g., celecoxib) and negative controls (solvent-only) must be included to validate assay conditions .

Advanced Research Questions

Q. What experimental designs mitigate confounding variables in comparative studies of this compound and non-deuterated Nabumetone?

Randomized, double-blind crossover studies are optimal for comparing pharmacokinetic profiles. Deuterium isotope effects (e.g., metabolic stability) are isolated by maintaining identical experimental conditions (dose, formulation, species) for both compounds. Pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) should be analyzed using non-compartmental models, with statistical significance assessed via ANOVA (p<0.05) .

Q. How should researchers address contradictions in reported metabolic half-lives of this compound across different models?

Discrepancies between in vitro (microsomal) and in vivo (rodent/human) data require meta-analysis of study variables: enzyme kinetics (Km, Vₘₐₓ), species-specific cytochrome P450 activity, and sampling timepoints. Sensitivity analyses can identify outliers, while Bayesian statistics quantify uncertainty in pooled estimates .

Q. What methodologies validate the role of deuterium substitution in altering this compound’s metabolic stability?

Isotopic tracing (e.g., using ¹⁴C or ³H labels) paired with MS fragmentation analysis identifies deuterium retention in metabolites. Comparative metabolic flux studies (deuterated vs. non-deuterated) quantify isotope effects on reaction rates (kₕ/k_D), with values >1 indicating kinetic isotope effects .

Q. How can researchers ensure reproducibility in COX-2 inhibition assays for this compound?

Reproducibility requires strict adherence to standardized protocols: enzyme lot consistency, substrate concentration uniformity (e.g., arachidonic acid at 10 µM), and temperature control (±0.5°C). Inter-laboratory validation via ring trials and data transparency (raw data deposition in repositories) minimizes methodological bias .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Probit or log-logistic models fit dose-response curves, with bootstrap resampling (≥1000 iterations) to estimate 95% confidence intervals. Outliers are assessed via Cook’s distance (>4/n) and leverage plots. Data must be reported with exact p-values (e.g., p=0.032) rather than thresholds (e.g., p<0.05) .

Q. How do researchers reconcile discrepancies between in silico predictions and experimental data for this compound’s binding affinity?

Molecular dynamics simulations (50–100 ns trajectories) validate docking predictions by calculating root-mean-square deviations (RMSD <2 Å). Experimental surface plasmon resonance (SPR) data should corroborate computational binding energies (ΔG), with discrepancies resolved via free-energy perturbation (FEP) calculations .

Q. Ethical and Reporting Standards

Q. What documentation is required for publishing this compound studies to meet peer-review standards?

Manuscripts must include raw analytical data (e.g., NMR/MS spectra), detailed protocols for synthesis and assays, and explicit statistical methods (software, version, parameters). Ethical compliance (e.g., IACUC approval for animal studies) and conflicts of interest must be declared .

Propriétés

IUPAC Name |

4-[6-(trideuteriomethoxy)naphthalen-2-yl]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXXJMDCKKHMKV-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676051 | |

| Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216770-08-9 | |

| Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.